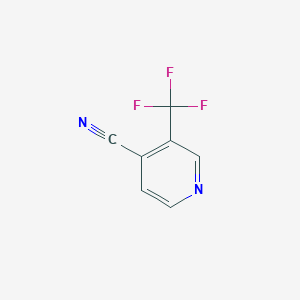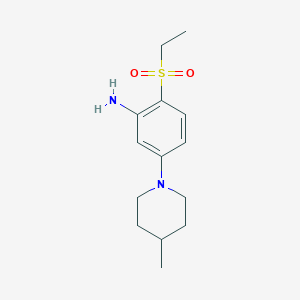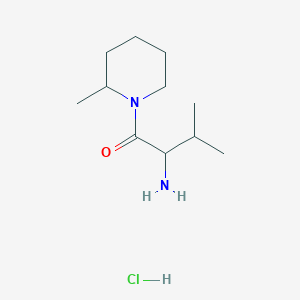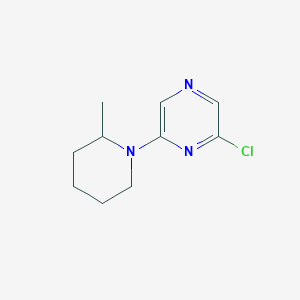
3-(Trifluoromethyl)isonicotinonitrile
Vue d'ensemble
Description
“3-(Trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H3F3N2 . It has an average mass of 172.107 Da and a monoisotopic mass of 172.024826 Da . The trifluoromethyl group in this compound is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves the use of various reagents and methods . For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)isonicotinonitrile” consists of seven carbon atoms, three fluorine atoms, and two nitrogen atoms .Chemical Reactions Analysis
The trifluoromethyl group in “3-(Trifluoromethyl)isonicotinonitrile” can participate in various chemical reactions. For instance, transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been reported .Applications De Recherche Scientifique
Agrochemicals
TFMP: derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The introduction of Fluazifop-butyl , a TFMP derivative, marked the beginning of its use in agrochemicals. Since then, over 20 new TFMP-containing agrochemicals have been developed . The trifluoromethyl group in these compounds plays a crucial role in their effectiveness as pesticides.
Pharmaceuticals
In the pharmaceutical industry , TFMP derivatives are part of the structural motif in active ingredients. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.
Veterinary Medicine
Similar to their pharmaceutical applications, TFMP derivatives are also utilized in veterinary medicine . Two veterinary products with the TFMP structure are currently approved for market, indicating the compound’s significance in animal health .
Organic Synthesis Intermediates
TFMP and its derivatives serve as intermediates in the synthesis of various organic compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is a highly demanded chemical intermediate used for synthesizing several crop-protection products .
Transition Metal-Mediated Reactions
TFMP is involved in transition metal-mediated trifluoromethylation reactions . These reactions are crucial for constructing C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Functional Materials
The development of functional materials has been significantly advanced by incorporating fluorine atoms into organic compounds. TFMP derivatives, due to their unique properties imparted by the fluorine content, are expected to find novel applications in this field .
Orientations Futures
The future directions in the field of trifluoromethylation reactions, including those involving “3-(Trifluoromethyl)isonicotinonitrile”, are expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMPLZEHJZSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)



![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)

